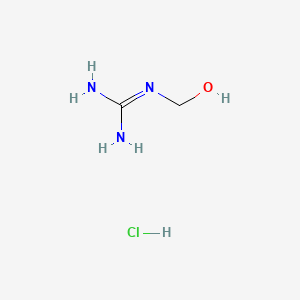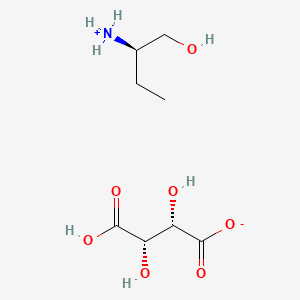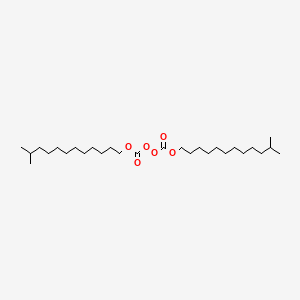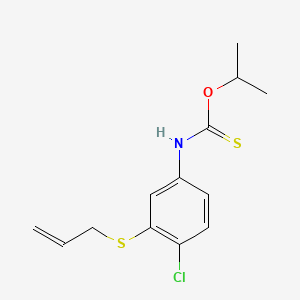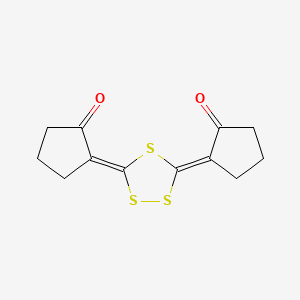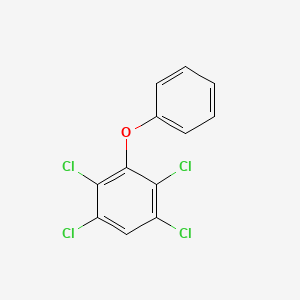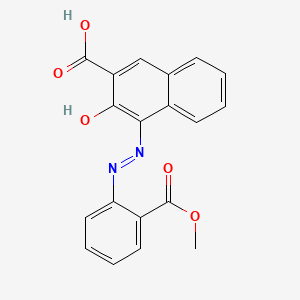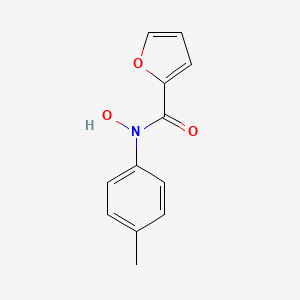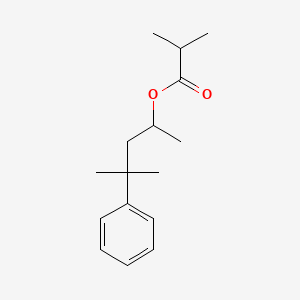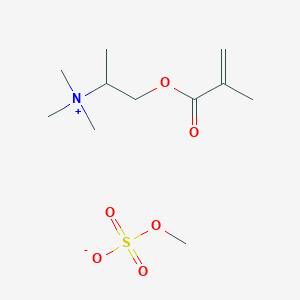
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethylammonium group, which imparts specific reactivity and solubility properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate typically involves multiple steps. One common method includes the reaction of methacryloyloxyethyl-N,N-dimethylamine with acryloyl chloride, followed by a reaction with an oxyethyl compound, and finally with ammonium chloride. The reaction conditions often require controlled temperatures and the use of solvents such as alcohol or ketone to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Medicine: It may be explored for its therapeutic potential, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate involves its interaction with specific molecular targets. The trimethylammonium group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical entities. The compound may affect cellular pathways by binding to specific receptors or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyldimethyl [2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: This compound shares structural similarities and is used in similar applications.
Acryloyloxyethylbenzyldimethylammonium chloride: Another related compound with comparable chemical properties and uses.
Uniqueness
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
93842-93-4 |
|---|---|
Fórmula molecular |
C11H23NO6S |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
methyl sulfate;trimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-8(2)10(12)13-7-9(3)11(4,5)6;1-5-6(2,3)4/h9H,1,7H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
LHVUPQLAGGMVMP-UHFFFAOYSA-M |
SMILES canónico |
CC(COC(=O)C(=C)C)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



